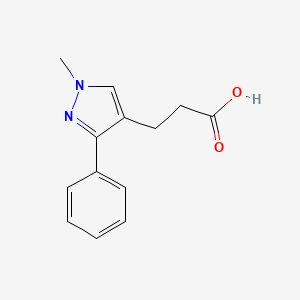

3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid

Description

Significance of Pyrazole-Propanoic Acid Derivatives in Chemical Research

Pyrazole-propanoic acid derivatives represent a critical class of compounds in medicinal chemistry due to their structural versatility and broad pharmacological potential. The pyrazole ring’s electron-rich aromatic system enables diverse interactions with biological targets, while the propanoic acid moiety enhances solubility and bioavailability. These hybrids exhibit:

- Enzyme inhibition : Pyrazole derivatives inhibit leukotriene biosynthesis (IC~50~: 1.6–3.5 μM) and epidermal growth factor receptor kinase (IC~50~: 0.07 μM).

- Antimicrobial activity : Demonstrated efficacy against Staphylococcus aureus (MIC: 0.0039 mg/mL) and Escherichia coli (MIC: 0.025 mg/mL).

- Anti-inflammatory properties : Dual COX-1/5-LOX inhibition (COX-1 IC~50~: 0.014–2.5 μM).

Table 1 : Key Biological Activities of Pyrazole-Propanoic Acid Derivatives

Historical Development of Substituted Pyrazole Compounds

The pyrazole scaffold was first synthesized by Ludwig Knorr in 1883 during his quest for quinine analogs, leading to the discovery of antipyrine. Key milestones include:

Discovery and Identification of 3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic Acid

This compound (CAS: 1174310-50-9) emerged from efforts to optimize pyrazole-based drug candidates. Key characteristics:

- Structure : Features a 1-methyl-3-phenylpyrazole core linked to a propanoic acid group.

- Synthesis : Typically via Knorr-type cyclocondensation of β-ketoesters with methylhydrazine, followed by carboxylation.

- Crystallographic data : Planar pyrazole ring with bond lengths of ~1.33 Å for C-N bonds.

Table 2 : Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C~13~H~14~N~2~O~2~ | |

| Molecular weight | 230.26 g/mol | |

| SMILES | O=C(O)CCC1=CN(C)N=C1C2=CC=CC=C2 |

Current Research Landscape and Scientific Relevance

Recent studies focus on:

- Dual-target inhibitors : Derivatives like 3-(1-methyl-3-phenylpyrazol-4-yl)propanoic acid show promise in simultaneously modulating COX-1 and 5-lipoxygenase pathways.

- Anticancer applications : Pyrazole-propanoic acid hybrids inhibit angiogenesis in breast and cervical cancer models.

- Synthetic innovations : Flow chemistry and microwave-assisted synthesis reduce reaction times from hours to minutes.

Ongoing clinical trials explore pyrazole derivatives for neurodegenerative diseases, leveraging their blood-brain barrier permeability. Collaborative efforts between academia and industry aim to address pharmacokinetic challenges, such as metabolic stability and tissue-specific targeting.

Properties

IUPAC Name |

3-(1-methyl-3-phenylpyrazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-15-9-11(7-8-12(16)17)13(14-15)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSKVRYMLUILNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C2=CC=CC=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Multi-Component Synthesis

Overview:

A common approach involves a multi-component reaction (MCR) that synthesizes the pyrazole core followed by attachment of the propanoic acid chain. This method typically employs hydrazine derivatives and α,β-unsaturated carbonyl compounds, facilitating the formation of the pyrazole ring via cyclization.

- React a substituted hydrazine with a suitable α,β-unsaturated keto compound, such as cinnamaldehyde or phenylpyruvic acid derivatives.

- Use a base or acid catalyst to promote cyclization, forming the pyrazole ring.

- Introduce a propanoic acid group through subsequent functionalization, such as oxidation or carboxylation of the side chain.

Research Data:

A study indicates that sodium acetate can catalyze the cyclization step, yielding pyrazole derivatives efficiently. The process often occurs in polar solvents like ethanol or acetic acid, with temperature control to optimize yield and purity.

Condensation of Pyrazolone Derivatives

Overview:

Pyrazolone compounds serve as key intermediates. Their condensation with aldehydes or ketones bearing phenyl groups leads to the formation of the desired pyrazole derivatives.

- Synthesize pyrazolone intermediates via hydrazine and β-dicarbonyl compounds.

- Condense these intermediates with aromatic aldehydes, such as benzaldehyde, under reflux conditions.

- Functionalize the side chain to introduce the propanoic acid group, often through oxidation or ester hydrolysis followed by acidification.

Research Data:

This method has been employed to synthesize various pyrazole derivatives, with yields ranging from 50% to 80%. The reaction conditions include reflux in ethanol with acetic acid as a catalyst, providing a straightforward route.

Cyclization of Hydrazones and Subsequent Functionalization

Overview:

Hydrazones derived from appropriate ketones can cyclize to form pyrazoles under oxidative or thermal conditions, followed by side-chain modifications.

- Prepare hydrazones by reacting hydrazine derivatives with ketones.

- Induce cyclization via heating or oxidizing agents such as iodine or hydrogen peroxide.

- Attach the propanoic acid chain through nucleophilic substitution or carboxylation reactions.

Research Data:

This approach allows for structural diversity and functional group tolerance, with reaction times typically between 4-8 hours at elevated temperatures (80-120°C). The method is suitable for synthesizing analogs with various substitutions.

Specific Synthesis Pathway Based on Literature Data

- Step 1: Synthesis of 3-(4-chlorophenyl)-4-oxohexanoic acid via condensation of p-chloroacetophenone with succinic anhydride in the presence of an alkoxide base in polar aprotic solvents at 0°C, followed by heating to 50°C.

- Step 2: Condensation of this intermediate with hydrochloride salt of 3-chloro-6-hydrazinopyridazine in refluxing methanol to form the pyrazole core.

- Step 3: Reflux in methanol with sodium methoxide to obtain methoxypyridazine derivatives.

- Step 4: Reaction with appropriate amines using triethylamine and ethyl chloroformate as activators to produce the final amide derivatives.

Note: Although this pathway is specific to related compounds, similar strategies can be adapted for synthesizing 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid by substituting phenyl groups and adjusting reaction conditions accordingly.

Data Summary Table

| Method | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Multi-component reaction | Hydrazine, α,β-unsaturated compounds | Reflux, polar solvents | 50-70% | Efficient for diverse substitutions |

| Pyrazolone condensation | Pyrazolone, aromatic aldehydes | Reflux in ethanol | 50-80% | Widely used, high yield |

| Hydrazone cyclization | Hydrazines, ketones | Heating, oxidizing agents | 60-75% | Structural diversity possible |

| Specific pathway (adapted) | p-Chloroacetophenone, succinic anhydride | 0°C to 50°C, reflux | Variable | Suitable for complex derivatives |

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic activities. 3-(1-Methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid may function as a potential lead compound for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). Studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

Anticancer Activity

There is emerging evidence suggesting that pyrazole derivatives possess anticancer properties. For instance, compounds with similar structures have been found to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. Further research into this compound could reveal its efficacy against various cancer types.

Agricultural Applications

Herbicide Development

The unique chemical structure of this compound positions it as a candidate for herbicide formulation. Compounds that disrupt plant growth regulators or mimic natural plant hormones can serve as effective herbicides. Research into the herbicidal activity of pyrazole derivatives has shown promise in controlling weed species while minimizing harm to crops.

Pesticide Formulation

In addition to herbicides, this compound may be explored for its potential use in pesticide formulations. Pyrazole-based compounds have demonstrated insecticidal activity against various pests, making them suitable candidates for integrated pest management strategies.

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into functionalized polymers suggests that such modifications can lead to advanced materials suitable for applications in coatings, adhesives, and composites.

Nanotechnology

In nanotechnology, pyrazole derivatives are being investigated for their role as stabilizers or functional agents in the synthesis of nanoparticles. Their ability to interact with metal ions and facilitate the formation of metal nanoparticles could lead to innovative applications in catalysis and drug delivery systems.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Anti-inflammatory Activity of Pyrazole Derivatives | Demonstrated significant inhibition of COX enzymes | Potential development of new NSAIDs |

| Anticancer Properties in Cell Lines | Induced apoptosis in multiple cancer types | Possible therapeutic applications in oncology |

| Herbicidal Activity Assessment | Effective against common weed species | Development of eco-friendly herbicides |

Mechanism of Action

The mechanism of action of 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities between 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid and related compounds:

Biological Activity

3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, a compound characterized by its unique pyrazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₁₃H₁₄N₂O₂

- Molecular Weight : 234.26 g/mol

- CAS Number : 1174310-50-9

- MDL Number : MFCD11558256

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Anti-inflammatory Properties

Research has indicated that pyrazole derivatives exhibit anti-inflammatory effects. A study demonstrated that compounds similar to this compound could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases .

2. Analgesic Effects

In animal models, this compound has shown potential analgesic properties. It was found to reduce pain responses in models of acute and chronic pain, suggesting that it may act through pathways similar to those of non-steroidal anti-inflammatory drugs (NSAIDs) .

3. Antioxidant Activity

Studies have reported that the compound possesses antioxidant properties, which play a crucial role in protecting cells from oxidative stress. This activity is linked to its ability to scavenge free radicals and reduce oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a decrease in the synthesis of inflammatory mediators .

Receptor Interaction

Research indicates that this compound may interact with various receptors involved in pain and inflammation signaling pathways. Its binding affinity to these receptors can modulate their activity, leading to reduced pain perception and inflammation .

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

Q & A

Q. What are the established synthetic routes for 3-(1-methyl-3-phenyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyrazole core functionalization. For example, coupling reactions using chloranil as an oxidizing agent under reflux conditions (e.g., in xylene for 25–30 hours) can yield intermediates, followed by hydrolysis or carboxylation to introduce the propanoic acid moiety . Optimization includes adjusting reaction time, solvent polarity, and stoichiometry of reagents. Purification via recrystallization (e.g., methanol) or column chromatography is critical to isolate the product . Monitoring reaction progress using TLC and optimizing pH during aqueous workup (e.g., 5% NaOH) can improve yields .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., C=O at ~1702 cm⁻¹, C=N at ~1601–1610 cm⁻¹, and O-H stretches at ~3223–3411 cm⁻¹) .

- NMR : ¹H NMR resolves substituent positions (e.g., aromatic protons at δ 7.2–8.4 ppm, methyl groups at δ 3.5–3.6 ppm) and stereochemistry. ¹³C NMR confirms carbonyl carbons (~170 ppm) and aromatic systems .

- Mass Spectrometry : Validates molecular weight (e.g., 154.17 g/mol for the parent compound) and fragmentation patterns .

Q. What purification strategies are effective post-synthesis?

- Methodological Answer : Recrystallization from polar solvents (methanol or ethanol) is preferred for high-purity solids. For complex mixtures, silica gel chromatography with gradients of ethyl acetate/hexane separates derivatives. Aqueous washes (5% NaOH or HCl) remove unreacted starting materials or acidic/byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for vibrational modes or chemical shifts).

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled precursors to confirm peak assignments in crowded spectral regions .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in pharmacological contexts?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .

- Side-Chain Modification : Introduce heterocycles (e.g., thiazolidinone or indole moieties) to enhance binding affinity or solubility .

- In Silico Screening : Use molecular docking to predict interactions with target proteins (e.g., mTOR or autophagy-related pathways) before synthesis .

Q. How can computational methods complement experimental data in predicting biological activity?

- Methodological Answer :

- QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with bioactivity data (e.g., IC₅₀ values) to prioritize derivatives for synthesis .

- Molecular Dynamics Simulations : Study stability of ligand-target complexes (e.g., amyloid-β aggregation inhibition) to guide functional group optimization .

Notes for Experimental Design

- Fixed vs. Flexible Design : Use fixed designs (e.g., controlled variable manipulation) for synthesis optimization, and flexible designs (e.g., case studies) for exploratory SAR .

- Mixed-Methods : Combine quantitative data (e.g., yield, IC₅₀) with qualitative observations (e.g., crystallization behavior) for robust analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.